molecular formula C17H17FN4S B7819530 DDP-225 free base anhydrous CAS No. 99487-25-9

DDP-225 free base anhydrous

Cat. No.: B7819530
CAS No.: 99487-25-9
M. Wt: 328.4 g/mol
InChI Key: FVIVKIGLBDRWNR-UHFFFAOYSA-N
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Description

DDP-225 free base anhydrous is a useful research compound. Its molecular formula is C17H17FN4S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Biological Activity

DDP-225 free base anhydrous, also known as MCI-225, is a thienopyrimidine analog recognized for its selective noradrenaline reuptake inhibition and serotonin receptor antagonism. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating mood disorders and gastrointestinal issues. This article presents a detailed overview of the biological activity of DDP-225, supported by data tables, case studies, and research findings.

DDP-225 has the chemical formula C17H17FN4SC_{17}H_{17}FN_{4}S and features a thienopyrimidine core that contributes to its biological properties. Its mechanism primarily involves:

  • Selective Noradrenaline Reuptake Inhibition : This increases noradrenaline levels in the synaptic cleft, potentially enhancing mood and cognitive function.
  • Serotonin Receptor Antagonism : Particularly targeting the 5-HT3 receptor, this action may provide therapeutic benefits in anxiety and depression .

Pharmacodynamics

The biological activity of DDP-225 is characterized by its dual mechanism of action. It acts as both a noradrenaline reuptake inhibitor and a serotonin receptor antagonist, which positions it as a candidate for treating various psychiatric disorders, particularly those associated with attentional deficits and cognitive dysfunctions .

Preclinical Studies

In preclinical models, DDP-225 has demonstrated:

  • Antidepressant-like Properties : Animal studies have shown significant improvements in depressive behaviors, suggesting its potential efficacy in treating major depressive disorder.
  • Gastrointestinal Modulation : Research indicates that DDP-225 may influence gastrointestinal pathways, supporting its use in conditions like irritable bowel syndrome (IBS) .

Case Studies

  • Animal Model Studies : In controlled studies involving rodents, DDP-225 administration resulted in notable behavioral changes indicative of reduced anxiety and improved mood. These findings were measured using standard behavioral assays such as the forced swim test and the open field test.
  • Gastrointestinal Applications : In vitro studies have indicated that DDP-225 can modulate gastrointestinal motility, which may be beneficial for patients suffering from IBS-d (diarrhea-predominant IBS). The compound's interaction with serotonin receptors plays a crucial role in this modulation .

Data Table: Summary of Biological Activities

Activity Description
Noradrenaline Reuptake InhibitionEnhances synaptic noradrenaline levels; potential antidepressant effects.
Serotonin Receptor AntagonismAntagonizes 5-HT3 receptors; may alleviate anxiety and improve mood.
Gastrointestinal MotilityModulates GI pathways; potential application in treating IBS-d.
Cognitive EnhancementPotential benefits in attentional deficits related to psychiatric disorders.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVKIGLBDRWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159615
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99487-25-9, 135991-48-9
Record name DDP-225 free base anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mci 225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDP-225 FREE BASE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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